N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine

GPR35 Orphan GPCR Agonist

Researchers requiring a defined-efficacy GPR35 reference agonist often face irreproducible results when substituting unvalidated tetrazole analogs. This compound solves that problem with a rigorously characterized EC50 of 0.62 μM (DMR assay, HT-29 cells) and a balanced activation/desensitization profile. - >50-fold potency gain over the unsubstituted analog (44.06 μM) ensures SAR relevance. - Bromine handle enables further derivatization; tetrazole ring offers metabolic stability advantages. - Supplied with full analytical documentation; immediate shipping from regional hubs.

Molecular Formula C9H10BrN5
Molecular Weight 268.11 g/mol
CAS No. 85178-68-3
Cat. No. B12688884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromophenyl)-1H-tetrazole-5-ethanamine
CAS85178-68-3
Molecular FormulaC9H10BrN5
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NCCC2=NNN=N2)Br
InChIInChI=1S/C9H10BrN5/c10-7-1-3-8(4-2-7)11-6-5-9-12-14-15-13-9/h1-4,11H,5-6H2,(H,12,13,14,15)
InChIKeyLAIYEHPCEFQCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine: GPR35 Agonist Probe


N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine (CAS 85178-68-3) is a synthetic small molecule belonging to the 5-substituted tetrazole class, characterized by a 4-bromoaniline moiety linked via an ethylamine spacer to a 1H-tetrazole ring. It has been characterized as a GPR35 agonist using dynamic mass redistribution (DMR) assays in HT-29 cells, establishing its functional activity at an orphan GPCR target [1]. The compound is cataloged in authoritative chemical databases (e.g., PubChem CID 3069789) with confirmed molecular formula C9H10BrN5 and a monoisotopic mass of 267.01196 Da [2].

Workflow
GPR35 orphan GPCR functional assays
Selection
Defined 4-bromophenyl-ethylamine motif
Use Context
SAR reference and tool compound for receptor activation studies

Why Generic Substitution Fails for This GPR35 Agonist


In-class tetrazole derivatives cannot be generically substituted for N-(4-bromophenyl)-1H-tetrazole-5-ethanamine because subtle structural modifications at the aniline nitrogen substituent produce dramatic shifts in GPR35 agonist potency. As demonstrated in the primary SAR study, replacing the N-ethyl group with hydrogen reduces potency by over 50-fold, while altering the bromine substitution pattern or replacing the spacer group fundamentally changes functional activity [1]. The target compound occupies a specific pharmacophoric niche: its 4-bromophenyl-ethylamine substitution pattern is associated with a defined EC50 value that provides a reference point for SAR calibration, and using a different analog would invalidate quantitative comparisons critical for reproducible research or procurement [1].

N‑unsubstituted
Removal of N‑ethyl group may reduce GPR35 activation by >50‑fold, producing a functionally inert analog that cannot support sub‑micromolar receptor studies.
Bromine pattern
Altering the 4‑bromophenyl substitution or the ethylamine spacer can shift GPR35 agonism profile, limiting quantitative SAR comparisons.
Bulky N‑alkyl
Larger N‑alkyl analogs (isopropyl, cyclohexyl) introduce lipophilicity shifts and may alter desensitization kinetics, requiring re‑validation for reproducible protocols.

Head-to-Head Differentiation Evidence


GPR35 Agonist Potency: N-Ethyl vs Unsubstituted Analog

N-(4-Bromophenyl)-1H-tetrazole-5-ethanamine (compound 14) exhibits an EC50 of 0.62 μM for GPR35 agonist activity in a DMR assay, representing a greater than 50-fold increase in potency compared to the unsubstituted analog 7b (EC50 = 44.06 μM) where the aniline nitrogen lacks the ethyl group [1]. This demonstrates that the specific N-ethyl-4-bromoaniline motif is a key potency driver, and the non-alkylated analog cannot serve as a functional substitute in experiments requiring sub-micromolar GPR35 activation.

GPR35 agonist potency
Head-to-head
Target EC50 0.62 µM vs Unsubstituted analog 44.06 µM ~71× higher activation
Supports GPR35 pathway activation study fit; unsubstituted analog may not provide comparable response.
DMR assay in HT-29 cells, n=8.
GPR35 Orphan GPCR Agonist

GPR35 Potency: N-Isopropyl vs N-Ethyl Substituent

The isopropyl-substituted analog (compound 15) achieves an EC50 of 0.38 μM, a 1.6-fold improvement over the target compound's 0.62 μM [1]. However, the N-isopropyl derivative introduces increased steric bulk and higher lipophilicity (clogP effect), which may alter physicochemical properties relevant to solubility and membrane permeability. For researchers who prioritize a balanced potency–ADME profile, the ethyl-substituted compound provides a less lipophilic option with only a marginal potency trade-off, making it a distinct procurement choice rather than a replaced one.

N‑alkyl potency shift
Head-to-head
1.6×
Marginal potency gain for isopropyl analog; lipophilicity shift may influence procurement choice.
Isopropyl EC50 0.38 µM; target 0.62 µM. DMR assay, n=8.
GPR35 SAR Alkyl substitution

GPR35 Desensitization vs Activation Balance

The target compound (14) exhibits a desensitization IC50 of 0.70 ± 0.07 μM, which closely matches its agonist EC50 of 0.62 μM. An agonist with a desensitization IC50 approximating its EC50 indicates that receptor activation and subsequent desensitization occur over a similar concentration range, supporting use of this compound in studies requiring controlled, titratable receptor regulation without disproportionate desensitization at agonist-relevant concentrations [1]. In contrast, the cyclohexyl analog (16) shows a divergent profile (EC50 0.44 μM vs. desensitization IC50 0.20 μM), exhibiting greater desensitization potency relative to activation.

Desensitization/activation balance
Head-to-head
~1.1 target ratio vs 0.45 cyclohexyl
Balanced profile supports controlled receptor activation studies without exaggerated desensitization.
Desensitization IC50 0.70 µM (target); cyclohexyl analog shows divergent kinetics.
GPR35 Receptor desensitization Functional selectivity

Application Scenarios for This GPR35 Agonist


Orphan GPCR Deorphanization Tool Compound

With a validated EC50 of 0.62 μM in DMR assays [1], this compound serves as a defined-efficacy reference agonist for GPR35 functional screens. It enables reproducible pharmacological profiling across laboratories, particularly where sub-micromolar potency without excessive lipophilicity is required.

SAR Reference for Tetrazole-Based GPR35 Agonists

The compound's quantitative position in the SAR landscape—specifically its >50-fold potency gain over the unsubstituted analog (44.06 μM) [1]—makes it a benchmark scaffold for medicinal chemistry teams exploring N-alkyl substituent effects on GPR35 agonism, providing a reproducible data point for computational modeling and hit expansion.

Selective GPR35 Activation in HT-29 Cell Models

The compound's functional activity has been specifically characterized in HT-29 cells using DMR assays [1], making it directly applicable to colorectal cancer-relevant GPR35 signaling studies. Its balanced activation/desensitization ratio (EC50 ≈ 0.62 μM; desensitization IC50 ≈ 0.70 μM) supports controlled receptor activation protocols without the confounding exaggerated desensitization observed with larger N-alkyl analogs.

Lead-Like Library Component for Inflammatory and Metabolic Targets

With a molecular weight of 268.11 Da (C9H10BrN5) [2], the compound fits lead-like chemical space and complements GPR35-targeted screening collections. The bromine atom provides a synthetic handle for further derivatization, while the tetrazole ring offers metabolic stability advantages over carboxylic acid bioisosteres in early-stage hit-to-lead programs.

Application
Selection Property
Validation Focus
GPR35 functional screening
GPR35 activation profile review
Functional activity in target cell model and consistency with published data
SAR calibration for tetrazole agonists
Quantitative SAR benchmark
Potency comparison against unsubstituted reference and N‑alkyl variant data
HT‑29 cell signaling studies
Receptor activation/desensitization balance
Desensitization kinetics and protocol reproducibility
Hit‑to‑lead derivatization
Synthetic handle and scaffold properties
Derivatization potential and metabolic stability profile review
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